(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine
Description
(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine is a brominated pyridine derivative featuring a dimethylamine-substituted ethyloxy linker. Its structure combines a pyridine ring with a bromine substituent at the 3-position, an ether-linked ethyl chain, and a terminal dimethylamine group. The bromine atom may enhance binding affinity through halogen interactions, while the dimethylamine group contributes to solubility and basicity, critical for bioavailability .
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBGVGCKIEKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248379-36-3 | |
| Record name | (2-[(3-bromopyridin-2-yl)oxy]ethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine typically involves the reaction of 3-bromopyridine-2-ol with 2-chloroethyl dimethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopyridine-2-ol is replaced by the 2-chloroethyl dimethylamine, forming the desired ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Based on the search results, (2-[(3-bromopyridin-2-yl)oxy]ethyl)dimethylamine, also known as N-{2-[(3-bromo-2-pyridinyl)oxy]ethyl}-N,N-dimethylamine , is a chemical compound with potential applications in various scientific fields.
Structural Information
this compound has the molecular formula . Other structural information includes :
- SMILES: CN(C)CCOC1=C(C=CC=N1)Br
- InChI: InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3
- InChIKey: TVQBGVGCKIEKSB-UHFFFAOYSA-N
Potential Applications
While the provided search results do not offer explicit applications of this compound, they do point to contexts in which similar compounds are utilized, suggesting potential research directions:
- Pharmaceutical Research: The patent document discusses imidazopyrimidine compounds for treating PRC2-mediated diseases like lymphoma, leukemia and other cancers . It mentions the use of compounds as therapeutic agents, EED inhibitors, and in combination therapies with other anti-cancer, immunomodulatory, or cytoprotective agents . The presence of a bromo-pyridine group in this compound may lend it to be a potential intermediate in the synthesis of similar therapeutic compounds.
- Antibacterial Research : Other pyridine derivatives have antibacterial properties .
- Study of Carcinogens : Studies include heterocyclic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP), that have carcinogenic activity . this compound could potentially be used in similar studies.
Predicted Collision Cross Section
The predicted collision cross sections (CCS) for different adducts of this compound are :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 245.02841 | 145.0 |
| $$M+Na]+ | 267.01035 | 148.1 |
| $$M+NH4]+ | 262.05495 | 149.7 |
| $$M+K]+ | 282.98429 | 147.9 |
| $$M-H]- | 243.01385 | 146.0 |
| $$M+Na-2H]- | 264.99580 | 149.1 |
| $$M]+ | 244.02058 | 144.5 |
| $$M]- | 244.02168 | 144.5 |
Mechanism of Action
The mechanism of action of (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine is not well-documented. its potential effects are likely mediated through interactions with specific molecular targets such as receptors or enzymes. The compound’s structure suggests it may act as a ligand, binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core aromatic systems, substituents, and functional groups. Below is a detailed comparison with key examples:
Table 1: Structural and Functional Comparison
Key Observations
Core Aromatic Systems :
- The pyridine core in the target compound distinguishes it from benzimidazole (ISOX-DUAL) and indole derivatives. Pyridine’s electron-deficient nature may favor π-π stacking or halogen bonding in target proteins .
- In contrast, ISOX-DUAL’s benzimidazole scaffold enables dual bromodomain inhibition due to its planar structure and acetyl-lysine mimicry .
Dimethylamine termini are common across compared compounds, improving water solubility and passive membrane permeability. However, ISOX-DUAL’s morpholine-ethyl group introduces additional hydrogen-bonding capacity, critical for CBP/p300 inhibition .
ISOX-DUAL achieves submicromolar IC₅₀ values for BRD4 and CBP/p300, attributed to its dimethylisoxazole KAc mimic . Indole-based analogs (e.g., [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine) exhibit serotonergic activity, highlighting how core structure dictates target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | ISOX-DUAL | [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~259.14 | ~532.61 | ~234.34 |
| LogP (Predicted) | 1.8–2.2 | 3.1–3.5 | 1.5–1.9 |
| Hydrogen Bond Donors/Acceptors | 0/4 | 1/8 | 1/3 |
| Solubility (mg/mL) | Moderate (DMSO >50) | Low (DMSO ~20) | High (aqueous >10) |
- Lipophilicity : The target compound’s LogP (1.8–2.2) reflects a balance between the hydrophobic bromopyridinyl group and polar dimethylamine, favoring cell membrane penetration.
Biological Activity
(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : N-{2-[(3-bromo-2-pyridinyl)oxy]ethyl}-N,N-dimethylamine
- Molecular Formula : C9H13BrN2O
- Molecular Weight : 245.12 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the following areas:
-
Neuropharmacological Effects
- The compound exhibits activity as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. In vivo studies indicate that it may have anxiolytic effects comparable to established treatments like Buspirone .
- The mechanism involves modulation of neurotransmitter systems, which is crucial for its potential use in treating anxiety and depression.
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound could possess antibacterial properties. Research indicates that compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low minimum inhibitory concentrations (MICs) .
Neuropharmacological Studies
In a study examining the effects of various pyridinyl derivatives on serotonin receptors, this compound was identified as having significant agonist activity at the 5-HT1A receptor. The study utilized behavioral assays in rats to measure lip retraction as a response to treatment, confirming its central nervous system activity .
Antimicrobial Efficacy
A comparative analysis of structurally related compounds revealed that those containing the bromopyridine moiety exhibited enhanced antibacterial effects. For instance, a derivative with a similar scaffold demonstrated MIC values of 44 nM against MRSA strains . This suggests that this compound could be developed further for its antimicrobial properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H13BrN2O |
| Molecular Weight | 245.12 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Neuropharmacological Activity | 5-HT1A receptor agonist |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
